molecular formula C6H10F3NO2 B1210823 5,5,5-Trifluoro-DL-leucine CAS No. 2792-72-5

5,5,5-Trifluoro-DL-leucine

Cat. No.: B1210823
CAS No.: 2792-72-5
M. Wt: 185.14 g/mol
InChI Key: XFGVJLGVINCWDP-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-DL-leucine: , also known as trifluoroleucine, is an analog of the amino acid L-leucine. This compound is characterized by the substitution of three hydrogen atoms with fluorine atoms at the terminal carbon of the leucine side chain. This modification imparts unique properties to the molecule, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

5,5,5-Trifluoro-DL-leucine plays a significant role in biochemical reactions, particularly in the synthesis of highly fluorinated peptides. It can be incorporated into coiled-coil peptides to enhance their thermal stability . This compound interacts with various enzymes and proteins, including α-isopropyl malate synthase in Saccharomyces cerevisiae. Mutations in the LEU4 gene, which encodes this enzyme, result in resistance to this compound, indicating its role in feedback inhibition of leucine biosynthesis .

Cellular Effects

The effects of this compound on cellular processes are profound. In yeast cells, resistance to this compound is linked to mutations in the LEU4 gene, which affects the enzyme α-isopropyl malate synthase . This resistance alters the feedback inhibition mechanism, impacting leucine biosynthesis and cellular metabolism. Additionally, this compound can influence cell signaling pathways and gene expression by modifying the activity of enzymes involved in amino acid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound inhibits α-isopropyl malate synthase by interfering with leucine feedback inhibition . This inhibition is due to mutations in the LEU4 gene, which result in an enzyme variant that is insensitive to leucine’s regulatory effects. Additionally, this compound may affect other metabolic pathways by altering enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be incorporated into peptides to increase their thermal stability, suggesting that it remains stable under certain conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance peptide stability and function without causing adverse effects. At higher doses, it may exhibit toxic effects, including skin and eye irritation, as well as respiratory irritation . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid biosynthesis and degradation. It interacts with enzymes such as α-isopropyl malate synthase, which plays a role in leucine biosynthesis . The compound’s incorporation into peptides can also affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on enzyme activity and cellular function . Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-DL-leucine typically involves the introduction of trifluoromethyl groups into the leucine structure. One common method is the reaction of leucine with trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-DL-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5,5-Trifluoro-DL-leucine has a wide range of applications in scientific research:

    Chemistry: It is used to synthesize highly fluorinated peptides, which are valuable in studying protein folding and stability.

    Biology: The compound is incorporated into proteins to investigate the effects of fluorination on protein structure and function.

    Medicine: It is explored for its potential in drug design, particularly in developing fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-DL-leucine involves its incorporation into peptides and proteins, where the trifluoromethyl group influences the molecular interactions and stability. The fluorine atoms create a hydrophobic environment, enhancing the thermal stability and resistance to proteolytic degradation of the peptides. This modification can also affect the binding affinity and specificity of proteins to their molecular targets .

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-DL-alanine
  • 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
  • m-Fluoro-DL-phenylalanine
  • p-Fluoro-DL-phenylalanine

Comparison: 5,5,5-Trifluoro-DL-leucine is unique due to the position and number of fluorine atoms, which significantly influence its chemical and biological properties. Compared to other fluorinated amino acids, it offers enhanced thermal stability and resistance to enzymatic degradation, making it particularly valuable in peptide synthesis and protein engineering .

Properties

IUPAC Name

2-amino-5,5,5-trifluoro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGVJLGVINCWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346743
Record name 5',5',5'-Trifluoroleucine
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2792-72-5, 372-22-5
Record name 5,5,5-Trifluoroleucine
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Record name 5',5',5'-Trifluoroleucine
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Record name 2792-72-5
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Record name 5',5',5'-Trifluoroleucine
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Record name 5,5,5-Trifluoro-DL-leucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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